molecular formula C11H8O4 B11898994 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid

5-Methyl-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11898994
M. Wt: 204.18 g/mol
InChI Key: HAGSCCFHXWGRRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various methods. One common method involves the one-pot Knoevenagel condensation and intramolecular cyclization of various 2-hydroxybenzaldehydes with meldrum’s acid, using water extract of banana as a biocatalyst . This reaction is carried out at room temperature and yields the product in 76–94% within 420–490 minutes .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of green solvents and catalysts to ensure environmentally friendly processes. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, which have significant biological and pharmaceutical properties .

Scientific Research Applications

5-Methyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2). This enzyme is responsible for the formation of prostanoids, including prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators .

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

5-methyl-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6-3-2-4-9-7(6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13)

InChI Key

HAGSCCFHXWGRRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)OC2=CC=C1)C(=O)O

Origin of Product

United States

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